molecular formula C10H6ClN3 B15069438 3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-52-3

3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B15069438
CAS No.: 7639-52-3
M. Wt: 203.63 g/mol
InChI Key: RAODSHJLXPOCGT-UHFFFAOYSA-N
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Description

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-isoquinoline structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the Claisen–Schmidt condensation of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium Hydroxide: Used as a catalyst in condensation reactions.

    Ethanol: Common solvent for reactions involving this compound.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Chalcone Derivatives: Formed via Claisen–Schmidt condensation.

    Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .

Properties

CAS No.

7639-52-3

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H6ClN3/c11-10-13-12-9-8-4-2-1-3-7(8)5-6-14(9)10/h1-6H

InChI Key

RAODSHJLXPOCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NN=C3Cl

Origin of Product

United States

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